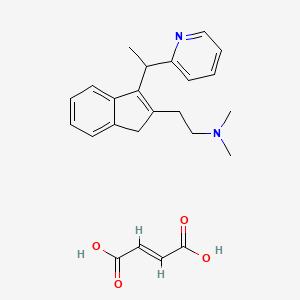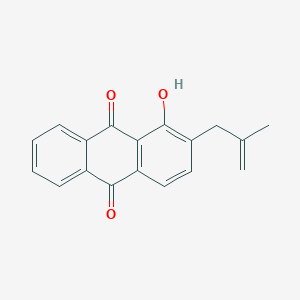
Fenistil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenistil, also known as dimetindene, is a first-generation selective histamine H1 antagonist. It is commonly used as an antihistamine and anticholinergic agent, both orally and topically, to treat allergic reactions, pruritus, and skin irritations. This compound is effective in relieving symptoms such as itching, swelling, and redness caused by allergic reactions .
準備方法
Synthetic Routes and Reaction Conditions
Fenistil is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-(1H-indol-3-yl)ethanamine with 2-bromo-1-phenylethanone to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product, dimetindene .
Industrial Production Methods
In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and solvents to facilitate the reactions. The final product is purified through crystallization and filtration techniques to obtain the desired pharmaceutical-grade compound .
化学反応の分析
Types of Reactions
Fenistil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .
科学的研究の応用
Fenistil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Applied in the treatment of allergic reactions, pruritus, and skin irritations. It is also studied for its potential use in treating other conditions such as chronic rhinitis and sinusitis.
Industry: Utilized in the formulation of pharmaceutical products, including oral drops, gels, and creams .
作用機序
Fenistil exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms such as itching, swelling, and redness. This compound also has anticholinergic properties, which contribute to its effectiveness in treating allergic reactions and pruritus .
類似化合物との比較
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with similar therapeutic effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects compared to Fenistil .
Uniqueness of this compound
This compound is unique in its combination of antihistamine and anticholinergic properties. It is effective in both oral and topical formulations, making it versatile for treating various allergic reactions and skin irritations. Additionally, this compound’s selective binding to histamine H1 receptors and minimal passage across the blood-brain barrier contribute to its effectiveness and safety profile .
特性
分子式 |
C24H28N2O4 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
SWECWXGUJQLXJF-WLHGVMLRSA-N |
異性体SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)



![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)





